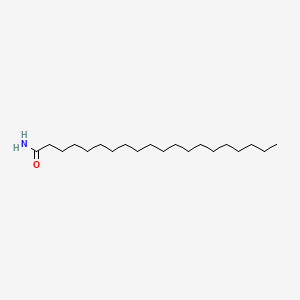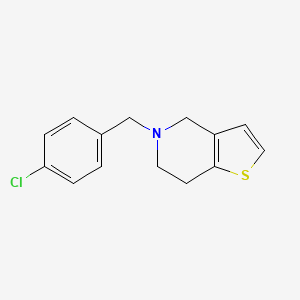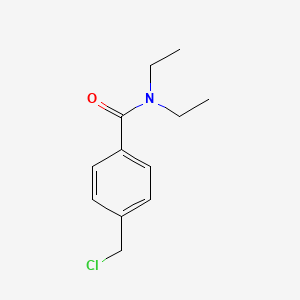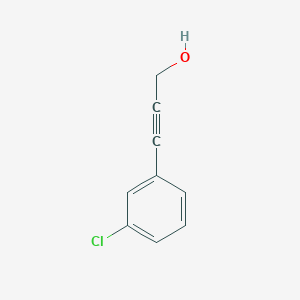
3-(3-Chlorophenyl)prop-2-yn-1-ol
Vue d'ensemble
Description
“3-(3-Chlorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 80151-33-3 . It has a molecular weight of 166.61 .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)prop-2-yn-1-ol” involves a reaction with iodobenzene, PdCl2 (PPh3)2, CuI, and Et3N . The reaction mixture is stirred at room temperature under argon overnight .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)prop-2-yn-1-ol” consists of 11 heavy atoms and 6 aromatic heavy atoms . The molecule has 1 hydrogen bond acceptor and 1 hydrogen bond donor .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)prop-2-yn-1-ol” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.23, indicating its lipophilicity . Its water solubility is 0.263 mg/ml .
Applications De Recherche Scientifique
Crystal Structure and Chemical Reactivity
- The compound exhibits interesting crystal packing and stability due to weak intermolecular C—H⋯π-ring interactions, as observed in similar chalcones with chlorophenyl substituents (Jasinski et al., 2009).
Molecular Docking and Antimicrobial Activity
- The compound's derivatives have demonstrated significant antimicrobial activity, showing potential in drug development. Molecular docking simulations indicate potential applications in combating microbial resistance (Sivakumar et al., 2021).
Insights on Electronic Properties
- Density functional theory (DFT) studies on the compound reveal valuable insights into its electronic properties and chemical behavior, useful for material science applications (Adole et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
- The compound serves as a precursor for synthesizing novel heterocyclic compounds with promising antibacterial properties, contributing to pharmaceutical research (Mehta, 2016).
Applications in Nonlinear Optics
- Research on similar derivatives suggests potential applications in nonlinear optics and optoelectronics, given their significant electronic and optical properties (Shkir et al., 2018).
In Vitro Antifungal Evaluation
- Certain derivatives of the compound have shown promising in vitro antifungal activity against Candida strains, indicating potential in antifungal drug development (Lima-Neto et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWQDMZGLWMJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399057 | |
| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)prop-2-yn-1-ol | |
CAS RN |
80151-33-3 | |
| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



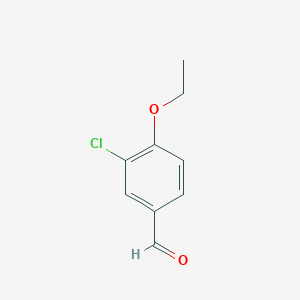
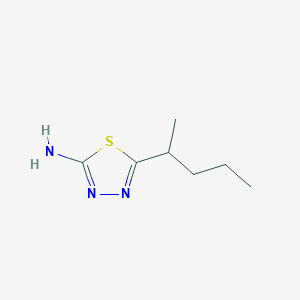
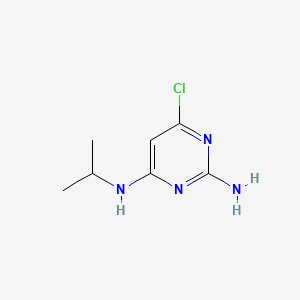
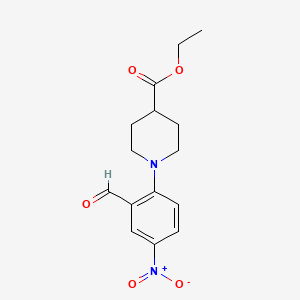
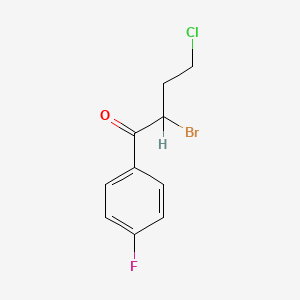
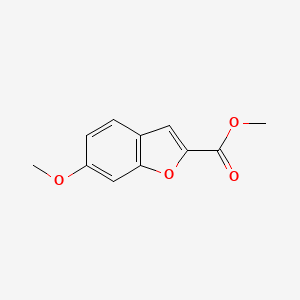
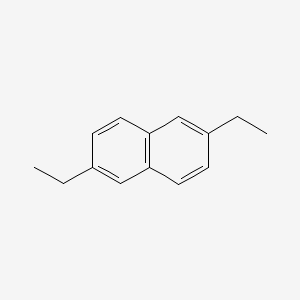
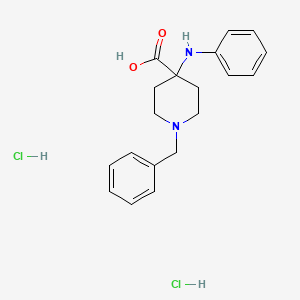
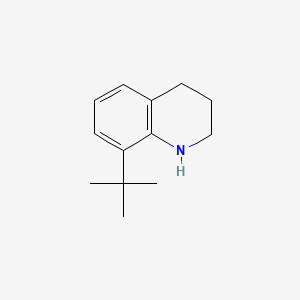
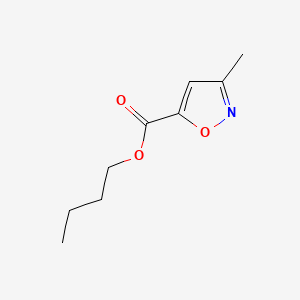
![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)
